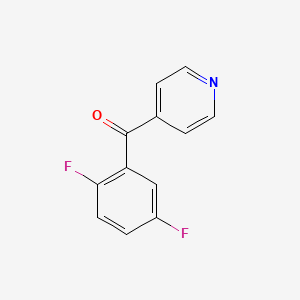

4-(2,5-Difluorobenzoyl)pyridine

Descripción general

Descripción

4-(2,5-Difluorobenzoyl)pyridine is a chemical compound with the molecular formula C12H7F2NO and a molecular weight of 219.19 g/mol It is characterized by the presence of a pyridine ring substituted with a 2,5-difluorobenzoyl group

Métodos De Preparación

The synthesis of 4-(2,5-Difluorobenzoyl)pyridine can be achieved through several synthetic routes. One common method involves the [4 + 2] cycloaddition reactions of 1-azadiene derivatives and 2-carbon π-components . This approach utilizes the thermal pericyclic or hetero-Diels Alder reaction and transition metal-catalyzed formal [4 + 2] cycloaddition reactions. Industrial production methods often involve the use of commercial manganese dioxide for the aromatization of 4-substituted-1,4-dihydropyridines under microwave irradiation .

Análisis De Reacciones Químicas

4-(2,5-Difluorobenzoyl)pyridine undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.

Substitution: It can undergo substitution reactions, particularly in the presence of suitable nucleophiles or electrophiles.

Suzuki–Miyaura Coupling: This is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction that utilizes boron reagents.

Aplicaciones Científicas De Investigación

Chemistry Applications

- Synthesis of Complex Molecules : This compound is utilized as a building block in organic synthesis. Its structure allows for the introduction of various functional groups, making it valuable in the development of more complex organic compounds.

- Material Science : The compound's unique properties make it suitable for the development of specialty chemicals and materials used in various industrial applications.

Biological Applications

- Antimicrobial Activity : Research has indicated that 4-(2,5-Difluorobenzoyl)pyridine exhibits significant antimicrobial properties. It has been tested against various pathogens, showing efficacy in inhibiting bacterial growth.

- Anticancer Properties : Studies have explored this compound's potential as an anticancer agent. Its mechanism involves interaction with specific molecular targets within cancer cells, leading to apoptosis and inhibition of cell proliferation. For instance, derivatives of this compound have shown promising results in preclinical models targeting different cancer types.

- Mechanism of Action : The fluorinated structure enhances binding affinity to biological targets such as enzymes and receptors, which is crucial for its biological activity.

Medicinal Chemistry

- Drug Development : this compound has been investigated as a lead compound in drug discovery programs aimed at developing new therapeutic agents. Its ability to modulate biological pathways makes it a candidate for further optimization.

- Case Study : In one study, the compound was evaluated for its efficacy against human African trypanosomiasis. It demonstrated significant activity in murine models, leading to its consideration as a potential therapeutic agent for neglected tropical diseases .

Industrial Applications

- Production of Specialty Chemicals : This compound is used in the synthesis of various specialty chemicals that find applications in pharmaceuticals and agrochemicals. Its unique properties allow for the formulation of products with enhanced performance characteristics.

Data Table: Summary of Key Findings

Mecanismo De Acción

The mechanism of action of 4-(2,5-Difluorobenzoyl)pyridine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms in the aromatic ring enhances its electron-withdrawing properties, which can influence its reactivity and interactions with biological molecules . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparación Con Compuestos Similares

4-(2,5-Difluorobenzoyl)pyridine can be compared with other similar compounds, such as:

4-(2,4-Difluorobenzoyl)piperidine: This compound has a similar structure but with a piperidine ring instead of a pyridine ring.

2-Fluoropyridine: A simpler fluorinated pyridine derivative with different reactivity and applications.

2,6-Difluoropyridine: Another fluorinated pyridine with distinct properties and uses.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.

Actividad Biológica

4-(2,5-Difluorobenzoyl)pyridine is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the existing literature on its biological activity, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a difluorobenzoyl group. The presence of fluorine atoms is known to enhance the pharmacological properties of organic compounds, affecting their lipophilicity and binding affinities.

Antimicrobial Activity

Recent studies have reported significant antimicrobial properties for compounds containing the pyridine nucleus, including this compound. The following table summarizes the antimicrobial activity against various bacterial strains:

| Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|---|

| This compound | Escherichia coli | 15 | 32 |

| Staphylococcus aureus | 20 | 16 | |

| Bacillus cereus | 18 | 64 | |

| Pseudomonas aeruginosa | 10 | 128 |

The disk diffusion method was employed to evaluate the antibacterial activity, demonstrating that This compound exhibits moderate inhibition against Gram-positive bacteria while showing less efficacy against Gram-negative bacteria .

Anticancer Activity

Research has indicated that compounds similar to this compound can act as inhibitors of tyrosine kinases involved in cancer progression. In vitro studies have shown that these compounds can inhibit cell proliferation in human cancer cell lines. For example:

- Cell Line : L2987 human lung carcinoma

- IC50 : Approximately 50 nM for related pyridine derivatives, indicating potent anticancer activity .

The biological activity of this compound may be attributed to its ability to interact with specific enzymes or receptors. Studies suggest that the compound can bind to the active sites of enzymes such as VEGFR-2 and FGFR-1, inhibiting their activity and thus affecting cell signaling pathways critical for tumor growth and survival .

Case Studies

A notable study involved the synthesis and evaluation of various analogues of this compound. These analogues were tested for their ability to inhibit specific kinases associated with cellular growth. The results showed that modifications in the substituents significantly affected both the potency and selectivity of the compounds against different kinases .

Propiedades

IUPAC Name |

(2,5-difluorophenyl)-pyridin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F2NO/c13-9-1-2-11(14)10(7-9)12(16)8-3-5-15-6-4-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCICHYIROXZUQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(=O)C2=CC=NC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.